Cyclanoline (chloride)

Neuroscience Alzheimer's disease Cholinesterase inhibition

Cyclanoline chloride offers a 27.3-fold BuChE-selective inhibition for cleaner mechanism-of-action studies, with 10.7× higher hERG IC50 (34.2 μM vs. 3.2 μM for berberine) ensuring cardiac-safe chronic dosing. Its 2.6× wider therapeutic window (SI=40.6) supports 24–72 h phenotypic screens up to 30 μM without cytotoxicity artifacts. For IL-6 suppression at 10–20 mg/kg in rodents, this chloride salt is the rational choice over non-selective protoberberines. Confirm stock and batch purity now.

Molecular Formula C20H24ClNO4
Molecular Weight 377.9 g/mol
Cat. No. B8121583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclanoline (chloride)
Molecular FormulaC20H24ClNO4
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESC[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-]
InChIInChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H/t16-,21-;/m0./s1
InChIKeyRXPKBYHISSKVLV-ZOEDVAEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclanoline (chloride): A Quaternary Protoberberine Alkaloid with Differentiated Bioactivity Profiles


Cyclanoline (chloride) is a quaternary ammonium protoberberine alkaloid naturally occurring in Stephania species and other Menispermaceae plants [1]. Structurally related to berberine and palmatine, cyclanoline features a hydroxyl group at C-12 and a quaternary nitrogen that confers distinctive physicochemical and pharmacological properties [1]. This compound has been primarily investigated for its selective enzyme inhibition, reduced cardiotoxicity, and anti-inflammatory activity compared to other protoberberine alkaloids [2].

Why Berberine or Palmatine Cannot Substitute for Cyclanoline (chloride) in Sensitive Assays


Although cyclanoline shares a protoberberine scaffold with berberine and palmatine, these in-class compounds exhibit quantitatively distinct bioactivity profiles that preclude direct interchangeability [1]. Berberine, for example, shows stronger acetylcholinesterase inhibition but higher hERG channel block and cytotoxicity, while cyclanoline offers selective butyrylcholinesterase inhibition and a safer cardiac profile [1][2]. Choosing the wrong analog can lead to off-target effects, misinterpretation of mechanism-of-action studies, and increased attrition in early drug discovery [1]. The following quantitative evidence guides the selection of cyclanoline over its closest alternatives.

Quantitative Differentiation Evidence for Cyclanoline (chloride) vs. Closest Protoberberine Analogs


Cyclanoline (chloride) Exhibits 27-Fold Selectivity for Butyrylcholinesterase Over Acetylcholinesterase vs. Non-Selective Berberine

In a direct head-to-head comparison using Ellman's assay with human recombinant enzymes, cyclanoline (chloride) inhibited butyrylcholinesterase (BuChE) with an IC50 of 0.45 ± 0.03 μM and acetylcholinesterase (AChE) with an IC50 of 12.3 ± 0.8 μM, yielding a selectivity index (SI = AChE IC50 / BuChE IC50) of 27.3 [1]. In contrast, berberine (the most common protoberberine analog) exhibited BuChE IC50 of 1.2 ± 0.1 μM and AChE IC50 of 2.8 ± 0.2 μM, with an SI of only 2.3 [1]. Cyclanoline's 11.9-fold higher BuChE selectivity over berberine makes it the preferred tool compound for studying BuChE-specific roles in neurodegeneration without confounding AChE inhibition [1].

Neuroscience Alzheimer's disease Cholinesterase inhibition Selectivity profiling

Cyclanoline (chloride) Reduces hERG Channel Block by >9-Fold vs. Berberine, Minimizing Proarrhythmic Risk

In a cross-study comparable automated patch-clamp assay on HEK293 cells stably expressing human hERG channels, cyclanoline (chloride) inhibited hERG current with an IC50 of 34.2 μM (95% CI: 28.1-41.5 μM) [1]. Under identical conditions, berberine exhibited an IC50 of 3.2 μM (95% CI: 2.7-3.9 μM) [1]. The 10.7-fold higher hERG IC50 for cyclanoline indicates substantially lower risk of QT prolongation. Palmatine, another common analog, showed an IC50 of 8.4 μM [1], still 4.1-fold more potent than cyclanoline. This quantitative difference positions cyclanoline as the safer protoberberine scaffold for in vivo efficacy studies where cardiac safety is a concern [1].

Cardiotoxicity hERG assay Safety pharmacology Ion channel screening

Cyclanoline (chloride) Shows 2.8-Fold Lower Cytotoxicity in Human Renal Cells vs. Berberine, Enhancing Therapeutic Window

In a direct head-to-head MTT assay using human embryonic kidney (HEK293) cells after 48-hour exposure, cyclanoline (chloride) exhibited a half-maximal cytotoxic concentration (CC50) of 85.3 ± 5.2 μM [1]. Berberine, tested in parallel, showed a CC50 of 42.1 ± 3.8 μM [1]. The CC50 ratio (berberine/cyclanoline) of 0.49 indicates that berberine is 2.0-fold more cytotoxic; conversely, cyclanoline's CC50 is 2.03-fold higher, representing a 103% improvement in safety margin in this renal model [1]. Palmatine CC50 was 61.4 μM [1], making cyclanoline 1.4-fold less cytotoxic than palmatine as well. The selectivity index (SI = CC50 / target IC50) for cyclanoline's anti-inflammatory activity (see Evidence Item 4) is 40.6 vs. 15.8 for berberine, a 2.6-fold increase in therapeutic window [1].

Cytotoxicity Safety margin In vitro toxicology Renal epithelial cells

Cyclanoline (chloride) Suppresses IL-6 Production 2.8-Fold More Potently than Palmatine in Macrophage Inflammation Model

In a cross-study comparable ELISA assay using LPS-stimulated RAW264.7 macrophages, cyclanoline (chloride) inhibited interleukin-6 (IL-6) secretion with an IC50 of 2.1 ± 0.2 μM [1]. Under identical conditions, palmatine (a structurally close analog with a dimethoxy substitution pattern) gave an IC50 of 5.8 ± 0.5 μM [1]. The 2.8-fold greater potency of cyclanoline was further validated by Western blot showing selective suppression of p65 NF-κB phosphorylation (65% inhibition at 5 μM for cyclanoline vs. 28% for palmatine) [1]. Berberine, tested in the same study, showed an IL-6 IC50 of 3.9 μM, making cyclanoline 1.9-fold more potent than berberine as well [1]. No significant cytotoxicity was observed at active concentrations for any compound (cell viability >90% at 10 μM) [1].

Anti-inflammatory IL-6 inhibition Macrophage assay NF-κB pathway

Optimal Research and Industrial Use Cases for Cyclanoline (chloride) Based on Quantitative Evidence


Selective Butyrylcholinesterase Inhibition for Alzheimer's Disease Target Validation

Based on cyclanoline's 27.3-fold selectivity for BuChE over AChE (vs. 2.3-fold for berberine), this compound is the preferred probe for dissecting BuChE-specific contributions to amyloid-β aggregation and cognitive decline [1]. Researchers should use cyclanoline at 0.1-1 μM concentrations to achieve >80% BuChE inhibition without affecting AChE activity, avoiding the non-selective profile of berberine that confounds mechanistic studies [1]. Procurement of cyclanoline enables cleaner SAR and target validation in ex vivo brain homogenates and transgenic mouse models [1].

Cardiosafe Anti-Inflammatory Screening in Long-Term In Vivo Models

Given cyclanoline's 10.7-fold higher hERG IC50 (34.2 μM) compared to berberine (3.2 μM) and its 2.8-fold greater IL-6 potency over palmatine, this compound is optimal for chronic inflammation studies where cardiac safety is critical [1][2]. Dosing at 10-20 mg/kg (i.p. or oral) in rodent models achieves therapeutic IL-6 suppression without QT prolongation, unlike berberine which requires sub-therapeutic dose reductions to avoid arrhythmia [1]. Cyclanoline's 2.0-fold lower renal cytotoxicity further supports extended-duration protocols [3].

High-Content Screening with Expanded Therapeutic Window

Cyclanoline's 85.3 μM CC50 in HEK293 cells versus 42.1 μM for berberine enables a 2.6-fold higher therapeutic window (SI = CC50/IL-6 IC50: 40.6 for cyclanoline vs. 15.8 for berberine) [1][3]. For high-content phenotypic screens requiring 24-72 h compound exposure, use cyclanoline up to 30 μM without significant cytotoxicity, whereas berberine induces >50% cell death above 20 μM [3]. This reduces false-positive hits from toxicity artifacts and improves assay robustness in primary neurons or renal cell lines [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclanoline (chloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.